

2-Aminoindan Hydrochloride vs. MDMA: A Comparative Pharmacological Analysis

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Compound of Interest

Compound Name: 2-Aminoindan hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of **2-Aminoindan hydrochloride** (2-AI) and 3,4-methylenedioxymethamphetamine (MDMA). The following sections present a detailed analysis of their interactions with key neurological targets, supported by quantitative data from in vitro studies. This information is intended to serve as a valuable resource for research and drug development in the fields of neuroscience and pharmacology.

Pharmacological Profiles: A Quantitative Comparison

The primary mechanism of action for both 2-AI and MDMA involves their interaction with monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). However, their potency and selectivity for these transporters differ significantly, leading to distinct pharmacological and toxicological profiles.

Monoamine Transporter Interaction

The following table summarizes the in vitro data for the inhibition of monoamine transporters and the potency to induce neurotransmitter release for both 2-AI and MDMA. Lower IC50 and EC50 values indicate higher potency.

Compound	Transporter	Uptake Inhibition (IC50, nM)	Neurotransmitter Release (EC50, nM)
2-Aminoindan (2-AI)	SERT	>10,000	>10,000
DAT	439	439	114
NET	86	86	
MDMA	SERT	6,400 - 6,800[1]	
DAT	770 - 2,300[1][2]	1,334	117
NET	420 - 7,800[1][2]	117	

Data for 2-AI from Halberstadt et al., 2019. Data for MDMA compiled from multiple sources as cited.

2-AI demonstrates a clear preference for the norepinephrine and dopamine transporters, acting as a selective substrate for NET and DAT.[3] In contrast, it shows negligible activity at the serotonin transporter. This profile suggests that 2-AI is likely to have stimulant effects similar to amphetamine.[3][4]

MDMA, on the other hand, is a potent releaser of serotonin and norepinephrine, with a weaker effect on dopamine release.[3] While its affinity for inhibiting uptake at the transporters is in the micromolar range, it is a more potent releasing agent, particularly for serotonin.

Receptor Binding Affinities

Beyond their primary action at monoamine transporters, 2-AI and MDMA interact with various other receptors, which can contribute to their overall pharmacological effects. The following table presents the binding affinities (K_i , nM) for a selection of these receptors. Lower K_i values indicate higher binding affinity.

Compound	Receptor	Binding Affinity (K _i , nM)
2-Aminoindan (2-AI)	α2A-Adrenergic	134
α2B-Adrenergic	211	
α2C-Adrenergic	41	
MDMA	5-HT1A	12,200[1]
5-HT2A	4,700 - 5,900[1][2]	
5-HT2C	>13,000[1]	

Data for 2-AI from Halberstadt et al., 2019. Data for MDMA compiled from multiple sources as cited.

2-AI displays a notable affinity for α2-adrenergic receptor subtypes, particularly α2C.[3][4] This interaction may modulate its stimulant effects. MDMA, conversely, shows low affinity for the serotonin receptors listed, suggesting its primary psychoactive effects are not mediated by direct receptor agonism but rather by its profound impact on serotonin release.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter release assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a compound to a specific receptor or transporter.

Objective: To quantify the interaction between a test compound (e.g., 2-AI or MDMA) and a target protein (e.g., SERT, DAT, NET, or a specific receptor subtype).

General Procedure:

- **Preparation of Biological Material:** Cell membranes or tissue homogenates expressing the target protein are prepared.

- **Incubation:** The biological material is incubated with a radiolabeled ligand (a molecule that binds specifically to the target) and varying concentrations of the unlabeled test compound.
- **Separation:** The bound radioligand is separated from the unbound radioligand, typically through filtration.
- **Quantification:** The amount of radioactivity in the bound fraction is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.^[1]

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from pre-loaded cells or synaptosomes.

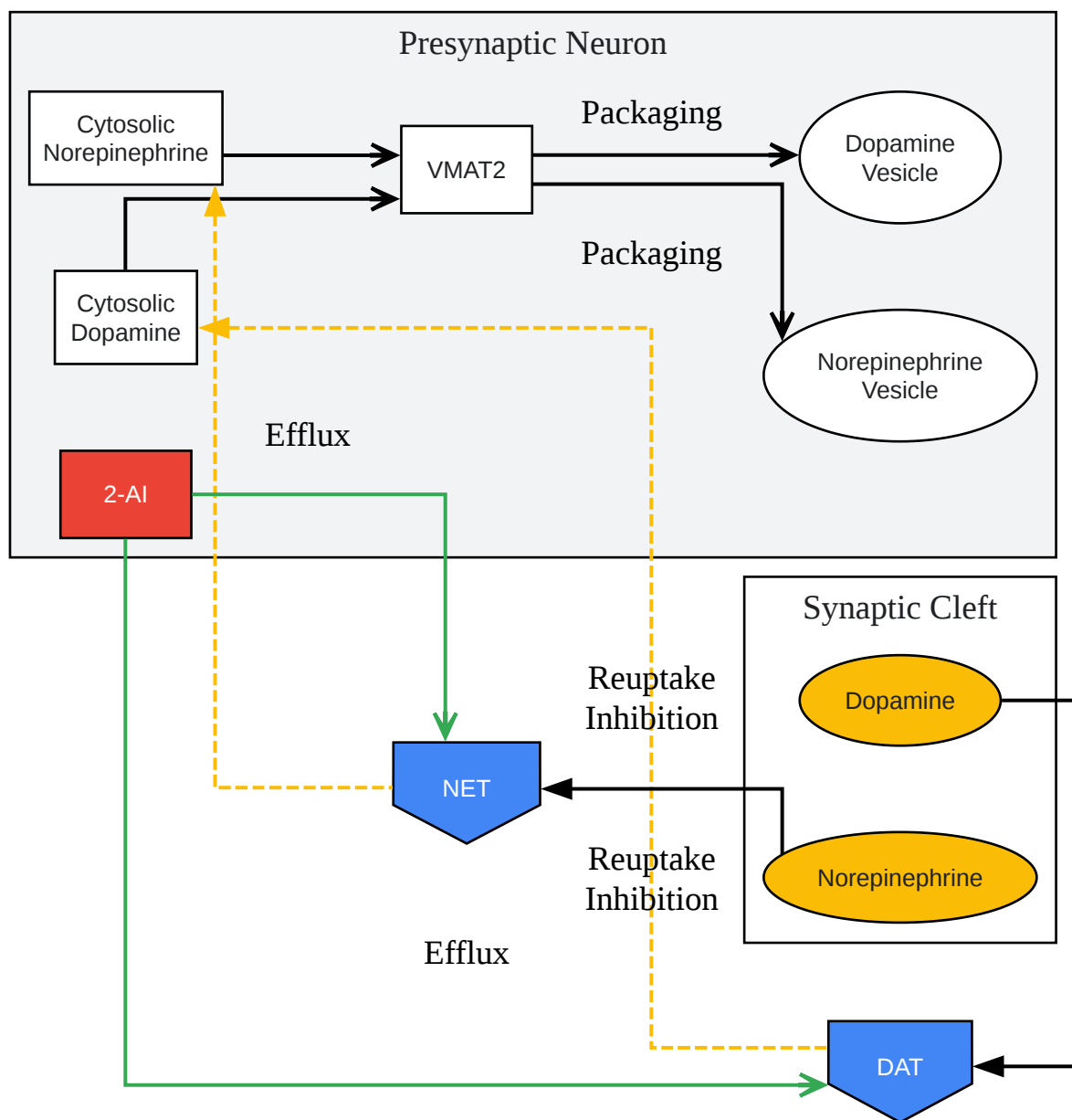
Objective: To determine the potency of a test compound to act as a substrate for and reverse the function of monoamine transporters, leading to neurotransmitter efflux.

General Procedure:

- **Preparation and Loading:** Synaptosomes (resealed nerve terminals) or cells expressing the transporter of interest are prepared and pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
- **Incubation:** The pre-loaded preparations are incubated with varying concentrations of the test compound.
- **Sample Collection:** The extracellular medium is collected at specific time points.
- **Quantification:** The amount of radioactivity in the collected medium, representing the released neurotransmitter, is measured.
- **Data Analysis:** The concentration of the test compound that produces 50% of the maximal neurotransmitter release (EC₅₀) is determined from the dose-response curve.

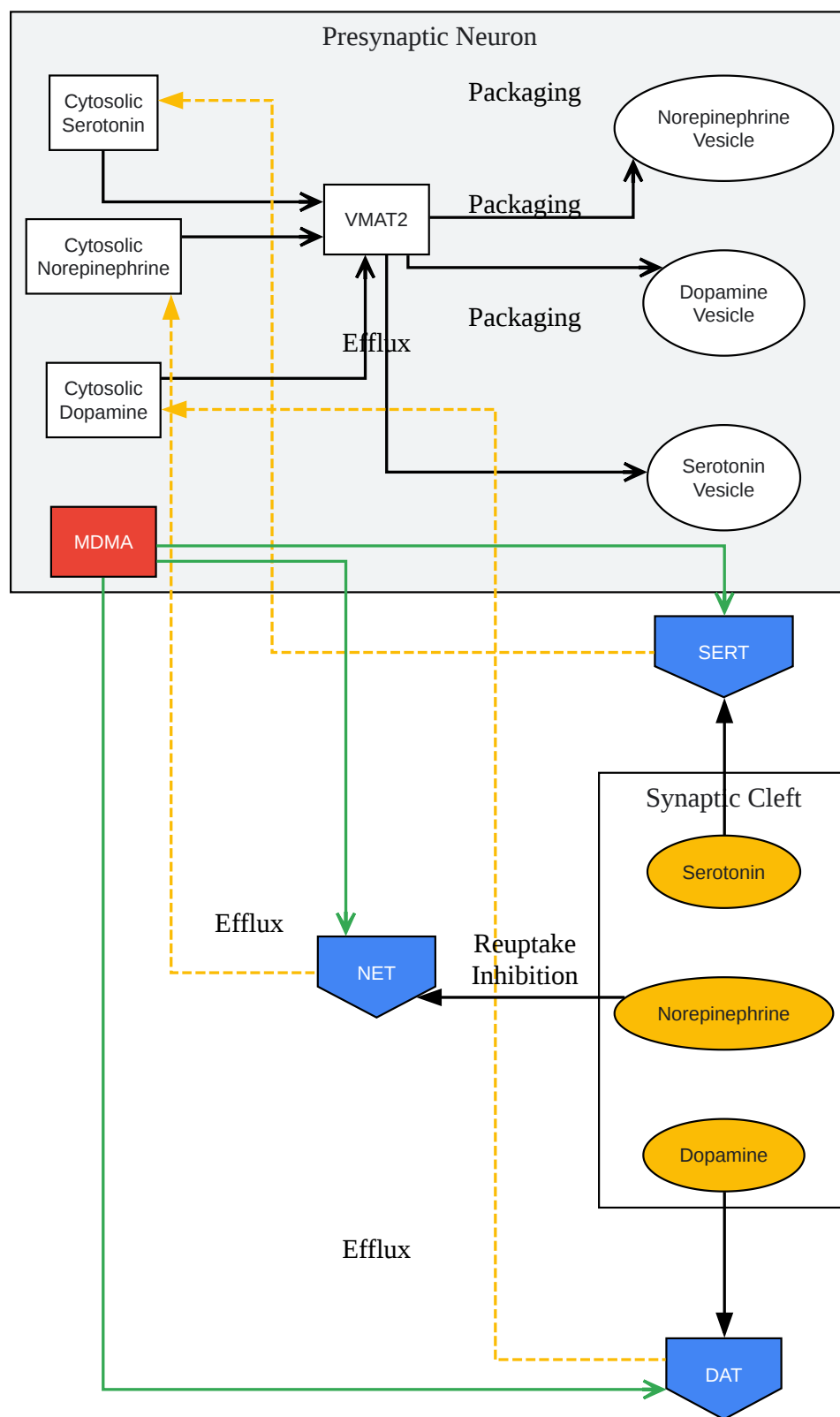
Visualizing the Mechanisms of Action

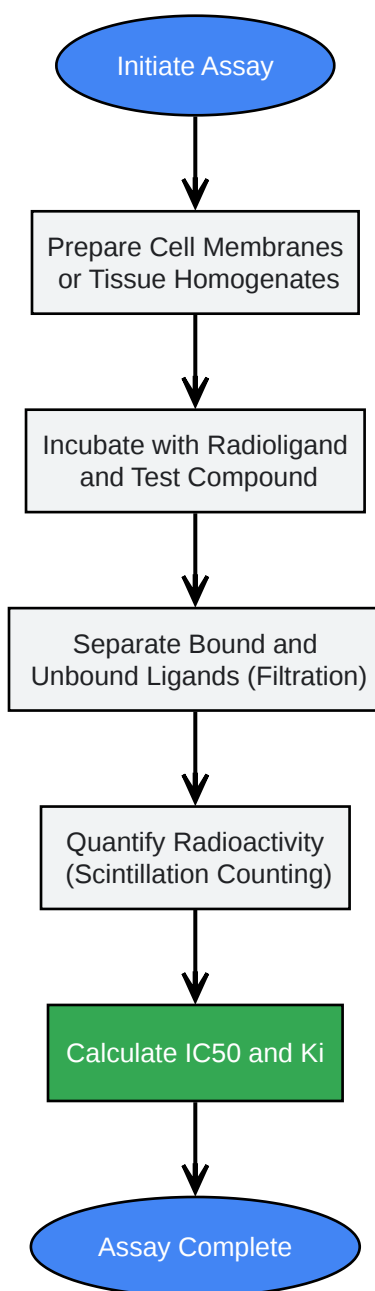
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by 2-AI and MDMA.



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Figure 1: Mechanism of action of 2-Aminoindan (2-AI).





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